3-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline 3-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline
Brand Name: Vulcanchem
CAS No.: 1018131-31-1
VCID: VC7319824
InChI: InChI=1S/C13H11N3OS/c1-8-5-6-11(18-8)12-15-13(17-16-12)9-3-2-4-10(14)7-9/h2-7H,14H2,1H3
SMILES: CC1=CC=C(S1)C2=NOC(=N2)C3=CC(=CC=C3)N
Molecular Formula: C13H11N3OS
Molecular Weight: 257.31

3-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline

CAS No.: 1018131-31-1

Cat. No.: VC7319824

Molecular Formula: C13H11N3OS

Molecular Weight: 257.31

* For research use only. Not for human or veterinary use.

3-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline - 1018131-31-1

Specification

CAS No. 1018131-31-1
Molecular Formula C13H11N3OS
Molecular Weight 257.31
IUPAC Name 3-[3-(5-methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline
Standard InChI InChI=1S/C13H11N3OS/c1-8-5-6-11(18-8)12-15-13(17-16-12)9-3-2-4-10(14)7-9/h2-7H,14H2,1H3
Standard InChI Key GLDQPJIMPWWSJM-UHFFFAOYSA-N
SMILES CC1=CC=C(S1)C2=NOC(=N2)C3=CC(=CC=C3)N

Introduction

PropertyValue
Molecular FormulaC13H11N3OS
Molecular Weight257.31 g/mol
IUPAC Name4-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline (structural isomer)
SMILESCC1=CC=C(S1)C2=NOC(=N2)C3=CC=C(C=C3)N
InChIKeyALVFFDHVDGENPD-UHFFFAOYSA-N

The compound’s electronic configuration is influenced by the electron-rich thiophene and electron-deficient oxadiazole rings, creating a push-pull system that may enhance its reactivity in chemical reactions or interactions with biological targets.

Synthesis and Reaction Pathways

While no direct synthesis route for 3-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline is documented in the provided sources, analogous methodologies for related oxadiazole derivatives can be extrapolated.

General Synthesis Strategy

  • Formation of the Oxadiazole Ring:

    • Cyclization of amidoximes with carboxylic acid derivatives (e.g., methyl esters) under dehydrating conditions .

    • Example: Reaction of 3-amino-N-hydroxybenzenecarboximidamide with methyl acetate in the presence of sodium hydride and molecular sieves .

  • Introduction of the Thiophene Moiety:

    • Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 5-methylthiophene group to the oxadiazole ring.

Optimized Protocol (Hypothetical)

  • Step 1: Synthesis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline

    • React 3-amino-N-hydroxybenzenecarboximidamide with methyl acetate in tetrahydrofuran (THF) under reflux .

    • Yield: ~75% (based on analogous reactions) .

  • Step 2: Functionalization with 5-Methylthiophene

    • Utilize palladium-catalyzed cross-coupling to introduce the thiophene group.

    • Purification via column chromatography (silica gel, dichloromethane/ethyl acetate) .

Table 2: Key Reaction Parameters

ParameterCondition
Temperature (Step 1)65°C (initial), reflux (final)
Catalyst (Step 2)Pd(PPh3)4
SolventTHF/DMF
Reaction Time16–24 hours

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited data available; expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the aromatic and heterocyclic components.

  • Stability: Oxadiazoles are generally stable under ambient conditions but may degrade under strong acidic/basic environments or prolonged UV exposure.

Spectroscopic Data

  • IR Spectroscopy:

    • N-H stretch (aniline): ~3400 cm⁻¹

    • C=N (oxadiazole): ~1600 cm⁻¹

  • NMR (Hypothetical):

    • 1H NMR (DMSO-d6): δ 2.45 (s, 3H, CH3), 6.60–7.80 (m, aromatic protons).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator